Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves several steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.
Methoxylation: Using methanol and a base catalyst, the 5-methoxy group is introduced.
Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate group.
Chemical Reactions Analysis
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride can be compared with other indole derivatives:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral properties.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated for their anti-HIV activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C12H15ClN2O3 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h5-6H,3-4,13H2,1-2H3;1H |
InChI Key |
XPEQBKDJWRJPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.